N-(2,5-dimethoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a complex organic compound belonging to the class of quinazoline derivatives. Quinazoline and its derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-(2,5-dimethoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and catalysts under controlled conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
N-(2,5-dimethoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing other complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-(2,5-dimethoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide can be compared with other quinazoline derivatives, such as:
Quinazolinone derivatives: Known for their diverse pharmacological activities, including anticancer and antibacterial properties.
Indole derivatives: Exhibiting a wide range of biological activities, including antiviral and anti-inflammatory effects.
Quinoxaline derivatives: Used in various pharmaceutical and industrial applications.
Properties
Molecular Formula |
C22H23N3O4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C22H23N3O4/c1-28-15-8-10-19(29-2)18(13-15)24-21(26)14-7-9-16-17(12-14)23-20-6-4-3-5-11-25(20)22(16)27/h7-10,12-13H,3-6,11H2,1-2H3,(H,24,26) |
InChI Key |
BCIXQCJDZIGTSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4=N3 |
Origin of Product |
United States |
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